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Compound of Interest

Compound Name: 2-Bromo-1-phenyl-pentan-1-one

Cat. No.: B138646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 2-Bromo-1-phenyl-pentan-1-one (CAS No: 49851-31-2). The information

presented herein is crucial for the accurate identification, characterization, and quality control of

this important synthetic intermediate in research and pharmaceutical development.

Molecular Structure and Properties
2-Bromo-1-phenyl-pentan-1-one is a halogenated ketone with the molecular formula

C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol .[1] Its structure consists of a phenyl group

attached to a pentanone backbone, with a bromine atom substituted at the alpha-carbon

(position 2) relative to the carbonyl group. This compound is typically a bright yellow oily liquid.

[1][2]

Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Bromo-1-
phenyl-pentan-1-one. The following sections detail the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b138646?utm_src=pdf-interest
https://www.benchchem.com/product/b138646?utm_src=pdf-body
https://www.benchchem.com/product/b138646?utm_src=pdf-body
https://www.benchchem.com/product/b138646
https://www.benchchem.com/product/b138646
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0837318.htm
https://www.benchchem.com/product/b138646?utm_src=pdf-body
https://www.benchchem.com/product/b138646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Bromo-1-phenyl-pentan-1-one is

expected to show distinct signals corresponding to the aromatic and aliphatic protons. The

protons on the phenyl ring typically appear as a multiplet in the downfield region (δ ~7.3–7.5

ppm).[1] The proton at the chiral center (C2), being adjacent to both the bromine atom and the

carbonyl group, is deshielded and would likely appear as a triplet. The methylene and methyl

protons of the propyl chain will exhibit characteristic multiplets in the upfield region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different

carbon environments in the molecule. The carbonyl carbon (C1) is expected to have a chemical

shift in the downfield region, typical for ketones. The carbon atom bonded to the bromine (C2)

will also be significantly deshielded, with an expected chemical shift in the range of δ ~30–40

ppm.[1] The aromatic carbons will show a series of peaks in the aromatic region.

Table 1: Predicted NMR Spectroscopic Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Aromatic C-H ~7.3-7.5 (m) ~128-134

C=O - ~195-205

CH-Br Triplet ~30-40

CH₂ Multiplet -

CH₂ Multiplet -

CH₃ Triplet -

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Bromo-1-phenyl-pentan-1-one is dominated by a strong absorption band

corresponding to the stretching vibration of the carbonyl group (C=O).[1]

Table 2: Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) ~1700 Strong

C-H (Aromatic) ~3000-3100 Medium-Weak

C-H (Aliphatic) ~2850-3000 Medium

C-Br ~500-600 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Bromo-1-phenyl-pentan-1-one, the mass spectrum will show a

molecular ion peak corresponding to its molecular weight. Due to the presence of bromine,

which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion

peak will appear as a pair of peaks (M and M+2) of similar intensity.[1]

Table 3: Expected Mass Spectrometry Data

m/z Assignment

240/242 [M]⁺ (Molecular ion)

161 [M-Br]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-phenyl-pentan-1-one
in a suitable deuterated solvent (e.g., CDCl₃).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g.,

300 or 500 MHz).

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or

NaCl plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands and compare them to known

values.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds.

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of 2-
Bromo-1-phenyl-pentan-1-one.
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Synthesis & Purification

Data Interpretation

Synthesis of 2-Bromo-1-phenyl-pentan-1-one

Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C)IR Spectroscopy Mass Spectrometry

Structure Confirmation Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Bromo-1-phenyl-pentan-1-one.

This guide provides essential spectroscopic data and protocols for the characterization of 2-
Bromo-1-phenyl-pentan-1-one. Adherence to these guidelines will ensure the reliable

identification and use of this compound in further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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